molecular formula C12H21NO5 B042260 methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate CAS No. 321744-16-5

methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

Cat. No. B042260
M. Wt: 259.3 g/mol
InChI Key: SSATZBUCOTXXGA-DJLDLDEBSA-N
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Description

This compound is of significant interest due to its structural complexity and potential chemical applications. Its synthesis and analysis contribute to the broader field of organic chemistry, particularly in the development of novel compounds with unique properties.

Synthesis Analysis

The synthesis of similar cyclopentane derivatives often involves palladium-catalyzed reactions or kinetic resolution processes. For example, Gabriele et al. (2000) and Davies et al. (2003) describe methods for synthesizing cyclopentane derivatives through oxidative cyclization and parallel kinetic resolution, respectively, which could be analogous to the synthesis of the compound (Gabriele et al., 2000); (Davies et al., 2003).

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives, including their stereochemistry, plays a crucial role in their chemical behavior and properties. Techniques such as NMR spectroscopy and X-ray crystallography are essential for analyzing these structures. Bergmeier et al. (1993) discuss the chirospecific synthesis of cyclopentane precursors, which could provide insight into the molecular structure analysis of our compound of interest (Bergmeier et al., 1993).

Chemical Reactions and Properties

Cyclopentane derivatives can undergo various chemical reactions, including cycloadditions, lactamization, and more. Sousa et al. (2012) detail the cycloaddition reactions involving cyclopentadiene and cyclopentene, which might be relevant to understanding the chemical reactions and properties of the target compound (Sousa et al., 2012).

Physical Properties Analysis

The physical properties, including melting point, boiling point, and solubility, are crucial for the practical application of any chemical compound. While specific studies on the physical properties of "methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate" were not identified, general principles of physical chemistry apply, as detailed in standard chemistry textbooks and research on similar compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are key to understanding how this compound interacts in chemical environments. Ballatore et al. (2011) explore the potential of cyclopentane-1,3-dione as a carboxylic acid isostere, providing insight into the chemical properties of cyclopentane derivatives that could be extrapolated to the compound (Ballatore et al., 2011).

Scientific Research Applications

Chemistry and Pharmacology

The chemical and pharmacological properties of derivatives similar to methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate have been extensively studied. For instance, the chemistry and pharmacology of Ohmefentanyl, a closely related compound, highlight the significance of stereochemistry in the biological activity of such molecules. Research on the stereoisomers of Ohmefentanyl has provided insights into the molecular basis of ligand-receptor interaction, which could be relevant for developing pharmacophores for opioid receptors. This review also emphasizes the potential of these stereoisomers as molecular probes for investigating receptor-mediated phenomena (Brine et al., 1997).

Plant Hormones and Drug Development

Jasmonic acid (JA) and its derivatives, including methyl esters, are plant stress hormones with significant implications in medicinal chemistry. These compounds have been explored for their potential as drugs and prodrugs. The synthesis, usage, and biological activities of JA and its derivatives offer directions for future research in drug and nutraceutical safety trials. This research underscores the importance of plant-derived cyclopentanone compounds in developing new therapeutics (Ghasemi Pirbalouti et al., 2014).

Fine Chemical Intermediates

Cyclopentanone and its derivatives are crucial fine chemical intermediates used in various applications, including the production of fragrances such as methyl dihydrojasmonate. The review of production processes for cyclopentanone highlights its importance in the spice and electronic industries. This research compares technological characteristics of different production processes, indicating the feasibility and practicality of certain methods in China (Sinopec Shanghai, 2011).

Toxicology and Dermatologic Assessment

The toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones, as fragrance ingredients, shows a low order of acute toxicity and no significant toxicity in repeat dose studies. This research provides an extensive safety evaluation, suggesting no safety concerns at reported levels of use as fragrance ingredients (Belsito et al., 2012).

properties

IUPAC Name

methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSATZBUCOTXXGA-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370348
Record name Methyl (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

CAS RN

321744-16-5
Record name Methyl (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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